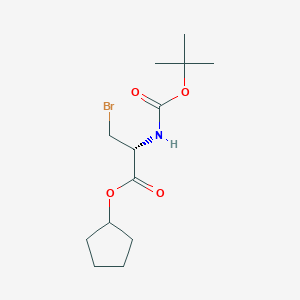
3-Bromo-N-Boc-L-alanine cyclopentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-Boc-L-alanine cyclopentyl ester is a chemical compound with the molecular formula C13H22BrNO4. It is a derivative of alanine, an amino acid, and features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a cyclopentyl ester moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-Boc-L-alanine cyclopentyl ester typically involves the following steps:
Protection of L-alanine: The amino group of L-alanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-L-alanine.
Bromination: The protected alanine undergoes bromination at the β-position to introduce the bromine atom, resulting in 3-Bromo-N-Boc-L-alanine.
Esterification: The carboxyl group of the brominated compound is then esterified with cyclopentanol to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
化学反应分析
Types of Reactions
3-Bromo-N-Boc-L-alanine cyclopentyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The major products are N-Boc-L-alanine and cyclopentanol.
Coupling Reactions: The products are typically biaryl or alkyl-aryl compounds, depending on the boronic acid used.
科学研究应用
3-Bromo-N-Boc-L-alanine cyclopentyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Bioconjugation: The compound can be used to modify biomolecules, such as peptides or proteins, for research in biochemistry and molecular biology.
作用机制
The mechanism of action of 3-Bromo-N-Boc-L-alanine cyclopentyl ester depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
相似化合物的比较
Similar Compounds
3-Bromo-N-Boc-L-alanine methyl ester: Similar structure but with a methyl ester group instead of a cyclopentyl ester.
3-Bromo-N-Boc-L-alanine ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl ester.
Uniqueness
3-Bromo-N-Boc-L-alanine cyclopentyl ester is unique due to its cyclopentyl ester moiety, which can impart different steric and electronic properties compared to its methyl or ethyl ester counterparts. This can influence its reactivity and interactions in chemical and biological systems .
属性
IUPAC Name |
cyclopentyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-10(8-14)11(16)18-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNCGRUWOIDIH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














